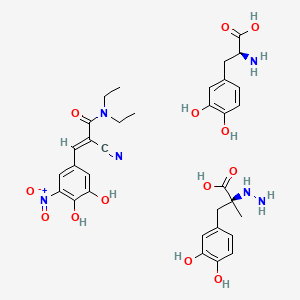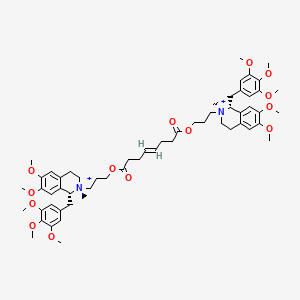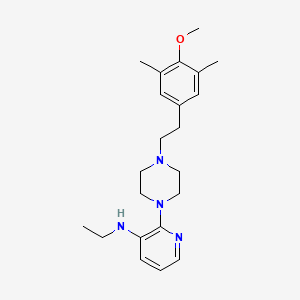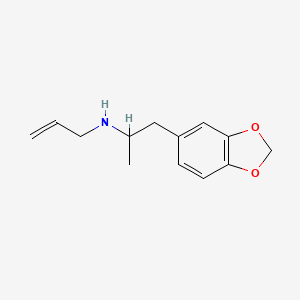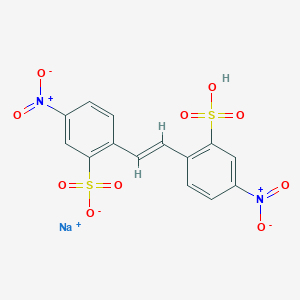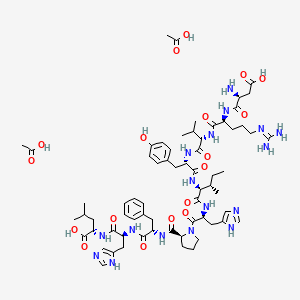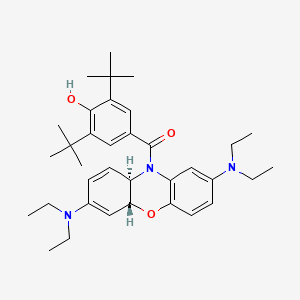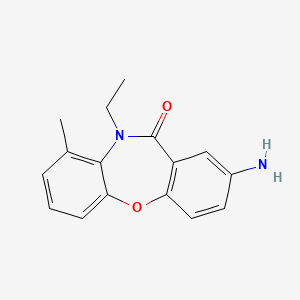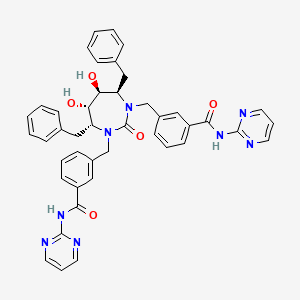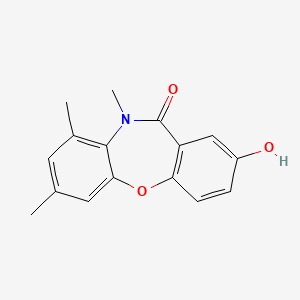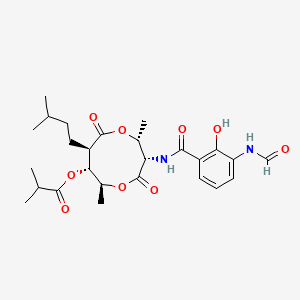
Antimycin A7a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimycin A7a can be synthesized through a series of chemical reactions involving the acylation of 3-(N-formylamino)salicylic acid . The process typically involves the use of specific reagents and conditions to achieve the desired product. For instance, acylation with hexanoic acid can result in the replacement of the N-formyl moiety, leading to the formation of various derivatives .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species . The fermentation broth is then subjected to various purification processes, including column chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Antimycin A7a undergoes several types of chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the N-transacylation reaction, which has been employed for the site-specific functionalization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hexanoic acid for acylation and various solvents for purification . The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been shown to exhibit selective cytotoxicity towards certain cancer cells .
Scientific Research Applications
Antimycin A7a has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of aerobic respiration, making it valuable for studying cellular respiration pathways . In biology, it has been used to investigate the electron transport chain and its role in cellular metabolism . In medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Industrially, it is used as a fish poison to remove undesirable fish from lakes and ponds .
Mechanism of Action
Antimycin A7a exerts its effects by inhibiting complex III of the mitochondrial electron transport chain . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately inducing apoptosis in cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to antimycin A7a include other members of the antimycin family, such as antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .
Uniqueness: What sets this compound apart from its counterparts is its specific binding affinity and the resulting biological activity . Its unique structure allows for selective inhibition of certain cellular pathways, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
197791-88-1 |
|---|---|
Molecular Formula |
C26H36N2O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H36N2O9/c1-13(2)10-11-18-22(37-24(32)14(3)4)16(6)36-26(34)20(15(5)35-25(18)33)28-23(31)17-8-7-9-19(21(17)30)27-12-29/h7-9,12-16,18,20,22,30H,10-11H2,1-6H3,(H,27,29)(H,28,31)/t15-,16+,18-,20+,22+/m1/s1 |
InChI Key |
ZFUIXKUZSFLVKA-GNEWFCMESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


